Echinenone is a ketocarotenoid. The table below summarizes its core chemical characteristics [1]:
| Property | Description |
|---|---|
| Systematic Name | β,β-Caroten-4-one [1] |
| Molecular Formula | C₄₀H₅₄O [1] |
| Average Mass | 550.871 Da [1] |
| Chemical Class | Monoketo β-carotene (a cyclic carotene) [2] |
| Key Structural Feature | A keto group (-C=O) at the carbon-4 position of one of the β-ionone rings [3]. |
Echinenone is a key intermediate in carotenoid biosynthesis in various organisms, particularly cyanobacteria.
In the cyanobacterium Synechocystis sp. PCC 6803, echinenone is synthesized from β-carotene and can be further converted to other xanthophylls [3]. The enzyme responsible for its formation is a unique β-carotene ketolase (CrtO) that catalyzes the addition of a keto group to the 4-position of β-carotene [3].
The following diagram illustrates the core biosynthetic pathway of echinenone and zeaxanthin in Synechocystis [3]:
In other microorganisms, echinenone serves as a precursor for more complex aromatic carotenoids. Research in Synechococcus sp. strain PCC 7002 has identified a pathway involving the CruE and CruH enzymes to produce the aromatic carotenoid synechoxanthin [4].
The diagram below outlines this proposed pathway [4]:
Echinenone is commonly identified and quantified using High-Performance Liquid Chromatography (HPLC).
This method is adapted from a protocol designed for analyzing carotenoids like echinenone and β-carotene in biological samples [5].
Materials
Sample Preparation & Extraction
HPLC Analysis
Echinenone is not just a metabolic intermediate; it has distinct functional roles, particularly in photoprotection.
Despite established knowledge of its biosynthesis, several aspects of echinenone warrant further investigation:
Echinenone's most defined biological activity is its role in the Orange Carotenoid Protein (OCP)-mediated photoprotection system of cyanobacteria [1]. The following diagram illustrates this unique two-photon activation pathway.
OCP activation requires two photons, with a light-sensitive intermediate (OCP1hv) forming after the first absorption event [1].
Recent research using a pump–pump–probe spectroscopy setup with variable time delays between two laser pulses revealed that OCPO functionalized with echinenone does not convert to OCPR after a single photon absorption [1]. The active OCPR form is generated only after a second photon is absorbed roughly one second later, confirming a sequential two-photon mechanism [1]. This creates a nonlinear response, acting as a threshold switch to prevent unnecessary down-regulation of photosynthesis under low light [1].
For researchers quantifying echinenone and other carotenoids, High-Performance Liquid Chromatography (HPLC) is the standard method. Echinenone is particularly valuable as an internal standard [2] [3].
This protocol is adapted from methods used for analyzing β-carotene with echinenone as an internal standard [2].
1. Materials
2. Sample Preparation and Extraction
3. HPLC Analysis
4. Quantification and Calibration
The table below compares key properties of echinenone with other relevant bacterial carotenoids based on the literature.
| Carotenoid | Natural Source | Molar Extinction Coefficient (E¹ˢ% at λmax) | Key Documented Activities & Notes |
|---|---|---|---|
| Echinenone | Cyanobacteria [1] | 2152 (at 460 nm) [2] | OCP chromophore [1], internal standard for HPLC [2]. |
| β-Carotene | Bacteria, Plants [4] | 2550 (at 450 nm) [2] | Vitamin A precursor, antioxidant [4]. |
| Canthaxanthin | Bacteria [4] [1] | Information Missing | OCP chromophore with higher photoconversion efficiency than echinenone; single-photon activation reported [1]. |
| Astaxanthin | Bacteria, Algae [4] | Information Missing | Powerful antioxidant, food additive [4]. |
Echinenone is a molecule of significant interest in two primary domains:
| Source Organism | Type | Key Context / Function | Additional Carotenoids |
|---|---|---|---|
| Synechocystis sp. PCC 6803 [1] [2] | Cyanobacterium | Major carotenoid; precursor for 3'-hydroxyechinenone in the Orange Carotenoid Protein (OCP) for photoprotection [1] [3]. | Myxol 2'-dimethyl-fucoside, Zeaxanthin, β-Carotene [1] |
| Synechococcus sp. PCC 7002 [4] | Cyanobacterium | Produces synechoxanthin; study model for aromatic carotenoid biosynthesis. | Synechoxanthin, β-Carotene [4] |
| Anabaena sp. PCC 7120 [1] | Cyanobacterium | Component of the carotenoid profile. | β-Carotene, Canthaxanthin, Myxol 2'-fucoside [1] |
| Nostoc punctiforme [1] | Cyanobacterium | Component of the carotenoid profile. | β-Carotene, Canthaxanthin, 4-ketomyxol 2'-fucoside [1] |
| Sea Urchins [5] [6] | Animal | Isolated from tissues; part of the antioxidant carotenoid pool. | Other carotenoids (e.g., in antioxidant extracts) [6] |
Echinenone is synthesized from β-carotene via the carotenoid biosynthesis pathway. The key enzyme is β-carotene ketolase, with the specific gene (crtO) identified in Synechocystis sp. PCC 6803 [1] [2].
Echinenone is synthesized from β-carotene via CrtO and can be hydroxylated to 3'-hydroxyechinenone. The pathway also produces myxoxanthophylls and zeaxanthin [1] [2].
This method is adapted from protocols used to quantify β-carotene and other carotenoids, including echinenone as an internal standard [1].
Sample Preparation:
Internal Standard Addition:
Carotenoid Extraction:
HPLC Analysis:
Identification and Quantification:
Echinenone is functionally critical in cyanobacteria, most notably as the chromophore bound by the Orange Carotenoid Protein (OCP) [3] [7]. The OCP is a photoactive protein that mediates non-photochemical quenching, a vital photoprotection mechanism [3]. Upon absorbing blue-green light, the OCP undergoes a structural shift, converting from an orange form (OCPO) to a red form (OCPR). This activated form dissipates excess light energy as heat, protecting the photosynthetic apparatus from damage [3] [7]. Recent studies reveal that the photoactivation mechanism for echinenone-bound OCP involves a unique sequential two-photon absorption process, acting as a threshold switch to prevent unnecessary quenching under low light [3].
The table below summarizes the key analytical parameters for Echinenone identified from the search results.
| Parameter | Details |
|---|---|
| Analytical Technique | HPLC-DAD-APCI-MS/MS (High-Performance Liquid Chromatography with Diode Array and Tandem Mass Spectrometry detection) [1] |
| Chromatographic Column | C30 column [1] |
| Retention Time (tR) | 18.3 minutes (for all-trans-canthaxanthin, used as a reference for similar compounds) [1] |
| Mass Spectrometry Data | |
| - Positive Ion Mode [M+H]+ | m/z 565 [1] |
| - Negative Ion Mode M-• | m/z 564 [1] |
| Vibrational Spectroscopy | |
| - Technique | Femtosecond Stimulated Raman Spectroscopy (FSRS) [2] |
| - Key Findings | Study of S1 state and highly excited ground state; unique vibrational dynamics and proposed intramolecular charge transfer (ICT) state when echinenone is bound to the Orange Carotenoid Protein (OCP) [2]. |
For researchers aiming to reproduce or understand the methodology, here is a detailed breakdown of the experimental protocol based on the cited studies.
The following diagram illustrates the core experimental workflow for analyzing echinenone using HPLC-MS, from sample preparation to data acquisition.
The data from the Orange Carotenoid Protein (OCP) study highlights a critical concept: the spectroscopic properties and function of echinenone are significantly altered by its specific protein environment [2].
The search results did not contain information on echinenone's role in mammalian signaling pathways or NMR data. To fill these gaps, you could:
Echinenone is a xanthophyll (an oxygenated carotenoid) with the chemical formula C₄₀H₅₄O [1]. It is a ketocarotenoid, synthesized from β-carotene by the enzyme beta-carotene ketolase (CrtW) [1].
The table below summarizes the quantitative data on carotenoid composition found in different sweetpotato cultivars, which provides context for where echinenone and related compounds are typically encountered in research [2].
Table 1: Carotenoid Composition in Sweetpotato Tuberous Roots (μg/g dry weight)
| Sweetpotato Cultivar (Flesh Color) | Main Carotenoid Components (Concentration) |
|---|---|
| Orange-Red (OR) | β-Carotene (385.33 μg/g) |
| Orange (O) | β-Carotene (85.07 μg/g) |
| Yellow (Y) | β-Cryptoxanthin (11.23 μg/g) |
| Light-Yellow (LY) | Zeaxanthin (5.12 μg/g) |
| White (W) | Lutein (3.34 μg/g) |
Source: Adapted from [2]
Here are detailed methodologies for extracting and analyzing carotenoids like echinenone, as cited in the literature.
1. Extraction Protocol from Sweetpotato Tissue [2]
This method is designed for plant tissues and involves the following steps:
2. Extraction Protocol Using Echinenone as an Internal Standard [3]
This protocol from Methods in Enzymology uses echinenone itself as a standard for quantifying other carotenoids.
While a specific diagram for echinenone's pathway is not available, it is a product of the broader carotenoid biosynthesis pathway. The following Dot script outlines this general pathway, showing where echinenone is synthesized from β-carotene.
General carotenoid biosynthesis pathway leading to echinenone.
Research has also clarified how carotenoids like echinenone interact with proteins. A 2025 study systematically investigated the binding of 12 different carotenoids to the rhodopsin protein Kin4B8 [4]. The key finding was that the presence and position of functional groups on the carotenoid's ionone rings are critical for binding and energy transfer. The Dot script below visualizes the logical relationship of these findings.
Logical relationship between carotenoid structure and binding to the Kin4B8 protein.
The current search results are insufficient for a full review on echinone's drug development applications. To continue your research:
| Biological Context | Key Finding(s) | Quantitative Data / Measurement Methods | Source (DOI) |
|---|---|---|---|
| Tea Cultivar ('Huangjinya') | Carotenoid content (including echinenone) is significantly influenced by cultivation altitude and processing. [1] | Carotenoids: 551.88 ± 7.09 μg·g⁻¹ (high-altitude) vs. lower in low-altitude; Targeted metabolomics quantified 16 carotenoids. [1] | 10.3390/foods14203575 |
| Avian Coloration (House Finch) | 3-hydroxy-echinenone is the primary red pigment in plumage; its production may not follow the previously assumed CYP2J19/BDH1L pathway. [2] | Study identified 3-OH-echinenone as the major ketocarotenoid; Enzyme function assays and gene expression analysis (RNA sequencing) were used. [2] | 10.1111/mec.17744 |
| Cyanobacterial Photoprotection (OCP) | The photoconversion mechanism of the Orange Carotenoid Protein (OCP) depends on its chromophore (e.g., echinenone) and involves a unique two-photon process. [3] | For echinenone-bound OCP, the active OCPR form is only produced after two photon absorptions ~1 second apart; analyzed via visible broadband transient absorption spectroscopy. [3] | 10.1021/jacs.4c13341 |
| Carotenoid Biosynthesis (Cyanobacteria) | Echinenone is a fundamental biosynthetic intermediate and natural chromophore in cyanobacteria. [4] | Pathway characterization using genetic and biochemical methods; echinenone is produced from β-carotene by a β-carotene ketolase (CrtO or CrtW). [4] | - |
Here are detailed methodologies for working with and analyzing echinenone, as cited in the literature.
This protocol is adapted from a methods paper detailing the extraction and quantification of β-carotene, using echinenone as an internal standard. [4] [5]
Materials:
Protocol:
This approach, used in the tea cultivar study, allows for the simultaneous absolute quantification of multiple pigments, including echinenone. [1]
Below are Graphviz-generated diagrams illustrating the core concepts from the research.
This diagram summarizes the established biosynthetic route to echinenone in cyanobacteria, as described in the research. [4]
Echinenone is synthesized from β-carotene via the ketolase CrtO/W in cyanobacteria. [4]
This diagram illustrates the unique two-photon absorption mechanism for OCP bound to echinenone, a key finding from the research. [3]
For echinenone-bound OCP, the active red state (OCPr) forms only after two sequential photon absorptions. [3]
The gathered research points to several promising areas for further investigation:
Echinenone (chemical name: β,β-caroten-4-one) is a ketocarotenoid pigment that serves as a crucial intermediate in the biosynthesis of more complex carotenoids in various microorganisms, particularly cyanobacteria. This orange-red pigment is classified as a xanthophyll derivative due to the presence of a ketone functional group on one of its β-ionone rings. Echinenone plays significant biological roles in photosynthetic organisms, where it contributes to light harvesting and photoprotection against oxidative damage caused by intense light exposure. The compound's structural characteristics, particularly its extended conjugation system with the ketone group, enhance its antioxidant capacity compared to its precursor β-carotene, making it valuable for research in nutraceutical applications and industrial biotechnology [1] [2].
The interest in echinenone has grown substantially due to its commercial potential in food, cosmetic, and pharmaceutical industries. As a precursor to the high-value carotenoid astaxanthin, echinenone occupies a strategic position in the carotenoid biosynthetic pathway. Recent advances in metabolic engineering and synthetic biology have enabled significant improvements in echinenone production, particularly through the optimization of cyanobacterial systems [3]. Furthermore, echinenone serves important analytical applications as an internal standard in high-performance liquid chromatography (HPLC) methods for carotenoid quantification, leveraging its structural stability and distinct chromatographic properties [1].
The biosynthesis of echinenone follows the central carotenoid pathway in microorganisms, with specific modifications that distinguish it from plant carotenogenesis. The pathway originates from fundamental isoprenoid precursors—isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—which are synthesized through the methylerythritol phosphate (MEP) pathway in cyanobacteria. These C5 building units undergo sequential elongation to form geranylgeranyl pyrophosphate (GGPP), a C20 intermediate that serves as the direct precursor for all carotenoids. The condensation of two GGPP molecules by phytoene synthase yields phytoene, the first committed C40 carotenoid in the pathway [1] [2].
The conversion of phytoene to echinenone involves several desaturation and isomerization steps followed by a specific ketolation reaction:
The CrtO enzyme represents the most critical and rate-limiting step in echinenone biosynthesis. This enzyme belongs to a class of monooxygenases/ketolases that utilize molecular oxygen to introduce a ketone group at the C4 position of β-carotene. The catalytic mechanism involves allylic oxidation of the β-ionone ring, creating a conjugated system that extends the chromophore and shifts the absorption spectrum toward longer wavelengths [3] [2].
The core biosynthetic pathway of echinenone from MEP precursors. Echinenone is synthesized from β-carotene via the CrtO enzyme, a key regulatory step.
The echinenone biosynthesis pathway exhibits significant taxonomic variation across different organisms. In cyanobacteria, such as Synechocystis sp. PCC 6803 and Nostoc species, the pathway represents a central route for ketocarotenoid formation. These organisms typically possess the crtO gene encoding β-carotene ketolase, which distinguishes them from other carotenogenic bacteria that may utilize alternative ketolases (CrtW) for the same conversion. The evolutionary relationships between these ketolase enzymes reveal interesting patterns of functional conservation despite limited sequence similarity [1] [3].
In some cyanobacterial species, echinenone serves as a branch point intermediate that can be further modified through several routes:
The regulation of echinenone biosynthesis is influenced by various environmental factors, including light intensity, nutrient availability, and oxidative stress. High light conditions typically upregulate the expression of carotenogenic genes, including crtO, as part of the photoprotective response in cyanobacteria. Additionally, the carbon partitioning between primary metabolism and specialized metabolite production represents a critical regulatory node that can be manipulated for biotechnological applications [4].
The production of echinenone in native cyanobacterial systems varies considerably across species and growth conditions. In unmodified systems, echinenone typically represents a significant proportion of total carotenoids, though absolute quantities remain relatively low without optimization.
Table 1: Native Echinenone Production in Cyanobacterial Systems
| Organism | Growth Conditions | Echinenone Content | Total Carotenoids | Percentage of Echinenone | Reference |
|---|---|---|---|---|---|
| Synechocystis sp. PCC 6803 | Standard BG-11 medium, 30°C | 18% of total carotenoids | Not specified | 18% | [1] |
| Nostoc sp. PCC 7120 (Wild-type) | Standard BG-11 medium, 30°C | Baseline level | Not specified | Not specified | [3] |
The data indicate that echinenone naturally accumulates as a major carotenoid component in several cyanobacterial species, though precise quantitative values are not consistently reported across studies. In Synechocystis sp. PCC 6803, echinenone comprises approximately 18% of total carotenoids under standard growth conditions, alongside other pigments such as myxol glycosides, β-carotene, and zeaxanthin [1].
Metabolic engineering approaches have demonstrated significant potential for enhancing echinenone production in cyanobacterial hosts. The overexpression of heterologous crtO genes has proven particularly effective in boosting echinenone yields, as demonstrated in transgenic Nostoc sp. PCC 7120.
Table 2: Engineered Echinenone Production in Transgenic Cyanobacteria
| Organism/Strain | Genetic Modification | Growth Conditions | Echinenone Increase | Canthaxanthin Increase | Reference |
|---|---|---|---|---|---|
| Nostoc sp. PCC 7120 (Transgenic) | Overexpression of crtO from Nostoc flagelliforme | BG-11 medium, 30°C | >16% increase compared to control | >80% increase compared to control | [3] |
| Nostoc sp. PCC 7120 (Transgenic) | Overexpression of crtO from Nostoc flagelliforme | BG-11 + 0.4M mannitol, 30°C | >16% increase compared to control | >80% increase compared to control | [3] |
The implementation of osmotic stress conditions, such as supplementation with 0.4M mannitol, further enhanced the proportion of ketocarotenoids (including both echinenone and canthaxanthin) in the total pigment profile, which facilitates downstream separation and purification processes. Notably, the transgenic strains exhibited improved drought tolerance and the ability to recover from desiccation after rewetting, suggesting a connection between ketocarotenoid accumulation and stress adaptation in cyanobacteria [3].
The genetic engineering of echinenone biosynthesis primarily focuses on the manipulation of the crtO gene encoding β-carotene ketolase. This enzyme catalyzes the conversion of β-carotene to echinenone by introducing a ketone group at the C4 position of the β-ionone ring. The crtO enzyme is structurally and evolutionarily distinct from the CrtW-type ketolases found in other carotenogenic bacteria, though both perform similar functions [1] [3].
Recent studies have demonstrated that heterologous expression of crtO genes from extremophilic cyanobacteria such as Nostoc flagelliforme in model cyanobacterial hosts like Nostoc sp. PCC 7120 can significantly enhance echinenone production. The engineered strains showed increases of more than 16% in echinenone production compared to control strains under both standard and osmotic stress conditions. This strategy leverages the natural adaptability of source organisms from extreme environments, which often possess enzymes with superior catalytic efficiency or stability [3].
Additional genetic modifications that support enhanced echinenone production include:
The functional validation of genetic modifications for echinenone production involves a comprehensive experimental pipeline that integrates molecular biology, biochemistry, and analytical chemistry techniques. The following workflow represents a standardized approach for engineering and evaluating echinenone-producing cyanobacterial strains:
Experimental workflow for engineering echinenone-producing cyanobacterial strains, from gene isolation to analytical validation.
Key steps in the experimental protocol include:
Gene Isolation: Amplify the crtO gene from the donor organism (Nostoc flagelliforme) using PCR with appropriate primers designed to include restriction sites for cloning.
Vector Construction: Clone the crtO gene into a cyanobacterial expression vector under the control of a strong constitutive or inducible promoter. The plasmid should contain appropriate selection markers (e.g., antibiotic resistance genes) for cyanobacterial systems.
Transformation: Introduce the constructed plasmid into the host cyanobacterium (Nostoc sp. PCC 7120) using natural transformation, electroporation, or conjugation methods.
Selection and Screening: Plate transformed cells on selective media containing appropriate antibiotics. Screen resistant colonies for successful integration of the crtO gene using colony PCR or Southern blot analysis.
Cultivation: Grow wild-type and transgenic strains under controlled conditions (BG-11 medium, 30°C, continuous illumination) for comparative analysis. Include both standard conditions and stress conditions (e.g., BG-11 supplemented with 0.4M mannitol) to evaluate the impact of osmotic stress.
Harvesting and Extraction: Collect biomass by centrifugation during the late exponential growth phase. Lyophilize the biomass and extract carotenoids using organic solvents (e.g., methanol, acetone, or petroleum ether).
Analysis: Analyze carotenoid composition and quantify echinenone production using HPLC with photodiode array detection, comparing retention times and spectral characteristics with authentic standards [3].
This protocol enables systematic evaluation of genetic modifications on echinenone production and provides insights into the metabolic responses of engineered strains under different cultivation conditions.
The accurate quantification of echinenone in biological samples requires robust analytical methods, with reverse-phase high-performance liquid chromatography (HPLC) being the gold standard. The following protocol provides a detailed methodology for echinenone extraction and quantification:
Materials and Equipment:
Sample Preparation Protocol:
Homogenization: Lyophilize biological samples and grind to a fine powder using a mortar and pestle or mechanical homogenizer.
Extraction: Weigh 50-100 mg of sample accurately and transfer to a borosilicate glass tube. Add 20 μL of internal standard (if using) and 80 μL of methanol, bringing the total volume to 200 μL. Vortex well to mix.
Partitioning: Add 2 mL of petroleum ether and vortex for 30 seconds (repeated 3 times). Centrifuge at 3000 rpm (382 × g) for 3 minutes in a tabletop centrifuge to separate phases.
Collection: Using a glass Pasteur pipette, transfer the upper organic phase containing carotenoids to a new borosilicate tube. Repeat the extraction steps 2-3 times and pool the supernatants.
Concentration: Completely dry the pooled supernatant under a gentle stream of nitrogen gas to prevent oxidation.
Reconstitution: Resuspend the dried extract in 50 μL of HPLC mobile phase and vortex thoroughly to ensure complete dissolution.
Injection: Transfer the solution to an amber HPLC vial and inject 20 μL into the HPLC system [1].
HPLC Analysis Conditions:
The accurate quantification of echinenone requires the generation of a standard curve with known concentrations of authentic standards:
Stock Solution Preparation: Prepare stock solutions of echinenone and β-carotene in appropriate solvents (ethanol for echinenone, hexane for β-carotene) at 10 mg/mL concentration.
Concentration Verification: Calculate the exact concentration based on optical density measured by spectrophotometer at the maximum absorption wavelength (460 nm for echinenone, 450 nm for β-carotene) using the specific extinction coefficients (2152 for echinenone, 2550 for β-carotene). Apply the formula: Concentration (ng/μL) = OD standard solution × 10⁴ / Extinction coefficient.
Standard Dilution: Prepare a series of diluted standard solutions in amber vials and store at -20°C.
Calibration Curve: Generate a standard curve by analyzing two series of standard solutions with different mass ratios of internal standard to analyte. Recommended ratios: 1:0.01, 1:0.05, 1:0.1, 1:0.5, 1:1, 1:5, 1:10, 1:20, 1:40, 1:50 (internal standard:analyte).
Quantification Calculation: Integrate the peak signals detected by UV absorbance at 450 nm and plot the mass ratio of standards on the x-axis against the corresponding peak area ratio on the y-axis. Use the resulting equation to calculate the concentration of echinenone in unknown samples [1].
The biosynthesis of echinenone represents a critical branch point in the carotenoid metabolic network of cyanobacteria, with significant implications for both basic research and biotechnological applications. Recent advances in our understanding of the genetic determinants and enzymatic mechanisms underlying echinenone production have enabled the development of engineered systems with significantly enhanced production capabilities. The successful overexpression of heterologous crtO genes in model cyanobacteria demonstrates the potential of synthetic biology approaches for optimizing ketocarotenoid yields [3].
Future research directions should focus on several key areas:
Echinoderms produce a diverse array of pigments through various biosynthetic pathways. The table below summarizes the core types of pigments found in this phylum [1].
| Pigment Class | Core Structure | Biosynthetic Origin | Key Functions & Notes |
|---|---|---|---|
| Naphthoquinones (e.g., Echinochrome, Spinochromes) | Polyketide-derived naphthoquinone [1] | Synthesized by Polyketide Synthases (PKSs) [1] | Antioxidant, antimicrobial activities; characteristic of sea urchins [1] [2]. |
| Carotenoids | Tetraterpenes (40 carbon atoms) [1] | Diet-derived (not synthesized by the animal) [1] | Serve as antioxidants and vitamin A precursors; provide red, yellow, orange colors [1]. |
| Melanins | Polymer derived from tyrosine oxidation [1] | Biosynthesis initiated by tyrosine oxidation (enzyme tyrosinase not yet identified) [1] | Associated with immune response (e.g., in sea urchin amoebocytes) and potential UV protection [1]. |
| Porphyrins | Tetrapyrrole macrocyclic ring [1] | Likely biosynthesized de novo (evidence of ALA synthase gene in sea urchins) [1] | May function in respiration (e.g., in holothurians) and contribute to integument coloring [1]. |
The major pigments like echinochrome and spinochromes are synthesized by type I polyketide synthases (PKSs) [1]. A key experimental advancement is the characterization of the crinoid enzyme CrPKS, which revealed how small genetic changes can lead to the vast structural diversity of these pigments [3].
The diagram below outlines the core biosynthetic workflow for these polyketide pigments.
Research into the biosynthesis and function of these pigments relies on several advanced techniques:
Gene Identification and Characterization:
Functional Analysis via Gene Knockdown:
Assessing Bioactive Properties:
Echinoderm-derived naphthoquinones and other metabolites show significant promise for drug development.
| Metabolite Class | Example Compounds | Documented Bioactivities | Potential Biomedical Application |
|---|---|---|---|
| Naphthoquinones | Echinochrome A, Spinochromes [1] | Potent antioxidant, antimicrobial [4] | Lead compounds for anti-inflammatory, antimicrobial, and cardioprotective drugs [1] [4]. |
| Triterpene Glycosides (from Sea Cucumbers) | Kurilosides, Chitonoidosides [2] | Cytotoxic, hemolytic (membranolytic action) [2] | Investigated for their antitumor and anticancer properties [2]. |
| Steroid Oligoglycosides (from Starfish) | Various steroid glycosides [2] | Cytotoxic, membranolytic [2] | Potential source of novel anticancer agents [2]. |
| Bioactive Peptides & Proteins | Lysozyme-like proteins, AMPs [4] | Antibacterial, lytic activity [4] | Alternatives to conventional antibiotics, particularly against resistant pathogens [4]. |
Molecular dynamics (MD) simulations are being used to understand the Structure-Activity Relationships (SARs) of these metabolites. For instance, in silico modeling of sea cucumber glycosides interacting with model membranes has revealed different pore-forming mechanisms, which correlate with their experimentally observed hemolytic activity [2].
Despite these advancements, several challenges remain:
The table below summarizes the basic chemical identification data for this compound.
| Property | Description |
|---|---|
| IUPAC Name | (1S)-1-(4-hydroxy-1-methoxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate [1] |
| Molecular Formula | C19H20O6 [1] |
| Molecular Weight | 344.363 g/mol [1] |
| Storage & Handling | Carotenoids are generally sensitive to light, heat, and oxygen. Standards and extracts should be stored in amber glass vials at -20°C [2] [3]. |
The following diagram illustrates the core steps involved in extracting and analyzing carotenoids like this compound from biological material.
Protocol 1: Extraction from Tissues or Microalgae [2] [4]
This protocol is adapted from methods used for extracting β-carotene and other carotenoids.
Protocol 2: HPLC Analysis with UV-Vis Detection [5] [4]
This method is crucial for separating, identifying, and quantifying this compound.
The table below outlines key considerations for the quantitative analysis of carotenoids like this compound.
| Parameter | Consideration & Recommendation |
|---|---|
| Internal Standard | Echinenone is a commonly used internal standard for carotenoid quantification via HPLC. The amount added should be within the expected concentration range of the target analyte in the sample [2] [3]. |
| Calibration Curve | Generate a standard curve using known mass ratios of the internal standard and the target compound. A range of 1:0.01 to 1:50 (internal standard:analyte) is typical [2]. |
| Quantification | Calculate the concentration of the target carotenoid using the equation derived from the standard curve, based on the peak area ratio [2]. |
| Stability | Carotenoids are highly sensitive to degradation. Perform all procedures under dim light, use amber vials, and keep samples on ice when possible. Adding antioxidants like BHT to extraction solvents can help [6] [7]. |
It is important to distinguish between two similarly named compounds:
Due to the lack of a synthesis procedure for this compound, the detailed synthesis of Echinopine A is summarized below as a reference for complex natural product synthesis.
Total Synthesis of Echinopine A (Nicolaou, Chen, et al.) [2]
The following table outlines the key steps and methodologies employed in the synthesis:
| Step | Reaction/Process | Key Features / Purpose |
|---|---|---|
| 1 | CBS reduction of a cyclohexenone | Obtain enantiomerically enriched cyclohexenol [2]. |
| 2 | Ozonolysis of cyclohexenol | Convert olefin to a dialdehyde [2]. |
| 3 | Aldol reaction | Base-treated dialdehyde to form cyclopentene [2]. |
| 4 | Johnson-Claisen rearrangement | Create tertiary carbon center with moderate diastereoselectivity [2]. |
| 5 | Alternative 2,3-Wittig rearrangement | Higher diastereoselectivity (7:1) using stannane reagent [2]. |
| 6 | Rhodium-catalyzed carbene insertion | Form cyclopentene and cyclopropane rings as single diastereoisomer [2]. |
| 7 | Samarium-mediated coupling | Form critical carbon-carbon bond for medium ring construction [2]. |
The workflow below visualizes the key stages of this multi-step synthesis.
1. Introduction Carotenoids are tetraterpenoid pigments with significant importance in human health, serving as precursors for vitamin A and providing protection against chronic-degenerative diseases [1]. Their analysis is crucial in pharmaceuticals and nutraceuticals for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is the dominant separation technique for this purpose due to its high efficiency, sensitivity, and ability to resolve complex mixtures and isomers [1] [2] [3]. This note details a validated reversed-phase HPLC method for the separation and quantification of key carotenoids, including echinenone, which is often utilized as an internal standard [4] [5].
2. Method Development and Optimization A well-developed HPLC method is foundational for reliable results. Key parameters to optimize include the stationary phase, mobile phase composition and gradient, and detection wavelength.
Table 1: Optimized Mobile Phase Systems for Carotenoid Separation
| Parameter | System A (For diverse plant matrices) [1] | System B (For chili peppers and products) [6] |
|---|---|---|
| Solvent A | Methanol/Water (98:2, v/v) | Water |
| Solvent B | Methanol/Water (95:5, v/v) | Acetone |
| Solvent C | Methyl-tert-butyl Ether (MTBE) | - |
| Column | C30 | C18 |
| Temperature | 20°C | 30°C |
| Gradient | Complex gradient using A, B, and C | 0-5 min: 75% B; 5-10 min: 75-95% B; 10-17 min: 95% B; 17-22 min: 95-100% B; 22-27 min: 100-75% B |
| Flow Rate | - | 1.0 mL/min |
| Runtime | 20 minutes | 27 minutes |
3. Experimental Protocol
3.1. Materials and Equipment
3.2. Sample Preparation and Extraction
3.3. HPLC Analysis
The following diagram illustrates the complete workflow from sample preparation to analysis:
4. Method Validation The method should be validated according to ICH Q2(R1) guidelines [2] [8]. The table below outlines key validation parameters and typical acceptance criteria based on published methods:
Table 2: Key Validation Parameters and Typical Results
| Parameter | Description | Target Acceptance Criteria [7] [6] [8] |
|---|---|---|
| Linearity | The ability to obtain test results proportional to analyte concentration. | Correlation coefficient (R²) > 0.998 |
| Range | The interval between the upper and lower levels of analyte that demonstrated linearity. | e.g., 0.01 - 50 ng/µL |
| Accuracy | The closeness of results to the true value. | Recovery: 90-110% |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) < 5% |
| LOD / LOQ | Limit of Detection and Limit of Quantification. | LOD: ~0.06 mg/L, LOQ: ~0.20 mg/L |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference from blank at the retention time of analytes. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results < 5% after minor changes |
5. Applications in Drug Development Validated HPLC methods for carotenoid analysis are critical in several areas:
This protocol expands on the HPLC analysis step from Section 3.3.
Procedure:
I hope these detailed application notes and protocols are helpful for your work. Should you require further specifics on a particular carotenoid or matrix, please feel free to ask.
Echinone is a monoketolated carotenoid. The search results indicate that research on similar carotenoids, such as astaxanthin and β-carotene, provides a strong foundation for developing this compound testing strategies, primarily focusing on their antioxidant and biological activity [1] [2].
The table below summarizes key experiment types and adaptable methods based on current scientific literature.
| Testing Focus | Description & Adapted Methodology | Key Measurement Parameters |
|---|
| Antioxidant Activity | Measures ability to neutralize free radicals. The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely recognized method [2]. | • ORAC Value: Expressed in micromolar Trolox Equivalents (μmol TE) per gram of extract. Higher values indicate greater antioxidant capacity [2]. • IC₅₀: The concentration of a compound that provides 50% inhibition of oxidation. | | Cell Viability & Cytotoxicity | Assesses the effect of a compound on cell health and metabolism. The WST-1 assay is a modern, sensitive colorimetric method that measures cellular metabolic activity [3]. | • Absorbance: Measured at 440-450 nm, directly proportional to the number of viable cells [3]. • IC₅₀: The concentration that reduces cell viability by 50%. | | Antifungal Activity | Evaluates efficacy against fungal pathogens. While not specific to this compound, broth microdilution methods are standard for antifungal testing [4]. | • Minimum Effective Concentration (MEC): The lowest concentration that causes abnormal, stunted fungal growth [4]. | | Anti-Tobacco Mosaic Virus (TMV) | For plant virus inhibition, studies on alkaloids like echinopsine provide a model for in vivo (whole plant) efficacy testing [5]. | • Inactivation, Curative, Protection Activity: Percentage reduction in viral activity compared to a control at a specific concentration (e.g., 500 mg/L) [5]. |
Here are visual workflows for two key in vitro assays that can be applied to this compound testing.
Antioxidant Capacity via ORAC Assay
Cell Viability & Cytotoxicity via WST-1 Assay
When adapting these protocols, several factors are critical for generating reliable and reproducible data:
The current literature reveals a clear need for more targeted research on this compound. Future work could focus on:
This protocol details the extraction and quantification of β-carotene from biological samples using echinenone as an internal standard (IS) [1]. The method can be adapted for other carotenoids with appropriate validation.
The following diagram outlines the core sample preparation and extraction process.
Optimizing extraction and chromatography is crucial for accurate results. Key parameters and considerations are summarized in the table below.
| Parameter | Considerations & Best Practices |
|---|---|
| Injection Solvent | Must be compatible with the mobile phase. A 2:3 (v/v) ratio of MTBE:MeOH is recommended for green tissues, while a 3:1 ratio is better for lycopene-rich tissues like tomato fruits [2]. |
| Extraction Solvents | Acetone/Anhydrous Ether (1:1, v/v) is effective for capsanthin in peppers [3]. MeOH-Ethyl Acetate (6:4, v/v) and MeOH-THF (1:1, v/v) are highly effective for maize [4]. |
| Sample Pretreatment | For solid samples (fruits, vegetables), homogenize with a polar solvent like methanol, then dilute with water if required [5]. |
| Saponification | Often used to remove chlorophyll and lipids. May be omitted if the embryo is removed to eliminate lipids [4]. |
| Antioxidant Use | Addition of BHT (Butylated Hydroxytoluene) to extraction solvents can be omitted if analysis is completed within 48 hours of storage at -80°C [4]. |
| General Handling | Perform extractions rapidly under dim light, using amber vials to avoid carotenoid degradation from light, oxygen, and high temperatures [4]. |
Echinenone (β,β-caroten-4-one) is a keto-carotenoid found prominently in cyanobacteria. Its structure includes a carbonyl group, influencing its polarity and antioxidant properties. In research, it is primarily valued as a critical internal standard for the high-performance liquid chromatography (HPLC) quantification of other carotenoids, especially β-carotene [1] [2].
The following table summarizes the best-practice storage conditions for echinenone based on general carotenoid stability research and analytical protocols.
| Factor | Recommended Condition | Rationale & Supporting Evidence |
|---|---|---|
| Temperature | -20°C or -80°C | Long-term frozen storage preserves stability. Carotenoids in serum remain stable for years at -70°C [3]. |
| Light | Darkness | Protect from light, especially UV-Vis. Carotenoid degradation rate is higher under light [4]. |
| Atmosphere | Inert Gas (N₂) | Headspace purging with nitrogen or argon after sealing limits oxidative degradation [5]. |
| Physical State | Dry or in Organic Solvent | Store as a dry film or dissolved in ethanol. A stock solution of 10 mg/mL in ethanol is typical [1] [2]. |
| Container | Amber Glass Vials | Amber glass vials are recommended to protect from light [1]. Sealed, airtight containers prevent solvent evaporation and oxygen exposure. |
While data for pure echinenone is unavailable, studies on encapsulated carotenes (α-carotene, β-carotene) provide insight into general degradation kinetics, which likely apply to echinenone.
The degradation of carotenes in encapsulates during storage follows zero-order kinetics (degradation rate is constant over time). The half-lives (t₁/₂) of carotenes are highly dependent on temperature [5]:
| Temperature | Half-Life (t₁/₂) |
|---|---|
| +4 °C | >413 days (very stable) |
| +21 °C | 8 - 12 months |
| +30 °C | 3 - 4 months |
| +37 °C | 1.5 - 2 months |
The Activation Energy (Eₐ) for carotene degradation in freeze-dried encapsulates is between 66.6 and 79.5 kJ/mol, indicating a high sensitivity to thermal stress [5].
This detailed protocol for extracting and quantifying β-carotene using echinenone as an internal standard can be adapted for analyzing echinenone itself [1].
The separation of carotenoid compounds, such as echinone, presents significant challenges due to their structural similarity, sensitivity, and low abundance in complex matrices. Support-free liquid-liquid chromatography techniques, including Countercurrent Chromatography and Centrifugal Partition Chromatography, are exceptionally well-suited for this task. These methods eliminate irreversible adsorption to solid stationary phases, thereby improving recovery rates of labile compounds and maintaining bioactivity [1]. The fundamental principle governing the separation is the Nernst distribution law, which states that a solute will distribute itself between two immiscible liquid phases in a constant ratio, known as the partition coefficient (K) [2]. For a target compound like this compound, the ideal solvent system produces a K value between 0.5 and 2.0, ensuring neither excessively rapid elution nor prolonged retention [1].
Selecting an appropriate biphasic solvent system is the most critical determinant of success. The following parameters must be considered:
A rational strategy begins with analyzing the chemical nature of this compound as a carotenoid. Carotenoids are non-polar to moderately polar isoprenoid polyenes. This property guides the initial selection toward medium-polarity solvent systems, such as the HEMWat family (Hexane-Ethyl Acetate-Methanol-Water) [3].
While specific data for this compound is limited, the following table summarizes solvent systems successfully used for the separation of structurally similar carotenoids and terpenoids, providing an excellent starting point for method development.
Table 1: Solvent Systems for Carotenoid and Terpenoid Separation
| Target Compound Class | Recommended Solvent System (v/v) | Partition Coefficient (K) Range | Application Notes | Citation |
|---|---|---|---|---|
| Terpenoids (e.g., Triptonide, Ginkgolides) | HEMWat (3:2:3:2) | Not Specified | Robust system for a wide polarity range; adjust ratio to fine-tune K. | [3] |
| Hydrophobic Compounds | Hexane/Ethanol/Water | Not Specified | Suitable for very non-polar compounds. Ethanol is a greener solvent. | [1] |
| Moderately Hydrophobic Compounds | Hexane/Ethyl Acetate/Methanol/0.1M HCl | Not Specified | The acidic aqueous phase can suppress ionization of acidic/basic impurities. | [1] |
Before committing to a lengthy chromatographic separation, the partition coefficient (K) must be determined empirically via a shake-flask test [3].
Protocol:
HSCCC utilizes a planetary centrifuge to retain the liquid stationary phase within a coiled column, providing high-resolution separations [1].
Workflow Overview:
Procedure:
CPC uses a rotor containing interconnected chambers to hold the stationary phase, offering high loading capacity [3]. The fundamental workflow is similar to HSCCC, but the instrumentation differs.
Key Operational Considerations for CPC:
Table 2: Critical Performance Parameters and Troubleshooting Guide
| Parameter | Target Value | Problem | Potential Solution |
|---|---|---|---|
| Partition Coefficient (K) | 0.5 - 2.0 [1] | K too low (<0.5): Compound elutes too fast. | Decrease polarity of mobile phase (e.g., add more Hexane to HEMWat). |
| K too high (>2.0): Compound elutes too slow. | Increase polarity of mobile phase (e.g., add more Methanol/Water to HEMWat). | ||
| Stationary Phase Retention | >60% [1] | Poor retention (<50%). | Reduce flow rate; change elution mode; check for solvent system viscosity. |
| Separation Factor (α) | >1.5 [3] | Poor resolution between peaks. | Optimize solvent system for greater K difference; consider gradient elution. |
| Settling Time | <30 seconds [1] | Emulsion formation or slow separation. | Adjust solvent ratio; reduce sample load; add a modifier like 0.1% acetic acid. |
The application of HEMWat-based solvent systems in countercurrent separation techniques provides a robust, scalable, and highly efficient platform for the isolation of this compound and related carotenoids. The protocols outlined herein emphasize the criticality of systematic solvent system selection and optimization via shake-flask tests. The future of solvent-based separations points toward green chemistry principles, including the development of solvent recycling protocols and the exploration of biobased solvents [4]. Furthermore, the integration of predictive modeling for partition coefficients, while not yet mainstream, holds promise for accelerating the method development process, reducing both time and solvent consumption in research and industrial-scale purification of valuable natural products like this compound [3].
Echinenone (β,β-caroten-4-one) is a keto-carotenoid with significant antioxidant properties that has gained considerable attention in pharmaceutical, nutraceutical, and cosmetic applications. This orange-red pigment serves as a key metabolic intermediate in the biosynthesis of astaxanthin and other valuable carotenoids in various microorganisms. Echinenone functions as the prosthetic chromophore in the orange carotenoid protein (OCP) of cyanobacteria, playing a crucial role in photoprotection mechanisms [1] [2]. Its strong antioxidant activity and potential health benefits have positioned it as a valuable compound for drug development and nutritional supplement formulations.
Pressurized Liquid Extraction (PLE) has emerged as a superior extraction technology for thermolabile compounds like echinenone. This automated technique utilizes conventional solvents at elevated temperatures and pressures while keeping the solvent below its critical point. The application of pressure allows for temperatures above the normal boiling point of solvents, significantly enhancing extraction efficiency while reducing processing time and solvent consumption [3] [4]. For pharmaceutical and research applications where compound purity, yield, and integrity are paramount, PLE offers distinct advantages over conventional extraction methods, particularly for oxygen-sensitive carotenoids prone to isomerization and degradation [5].
Table 1: Key Characteristics of Echinenone
| Property | Description | Significance |
|---|---|---|
| Chemical Name | β,β-caroten-4-one | Systematic nomenclature |
| Molecular Type | Keto-carotenoid | Oxygenated derivative of β-carotene |
| Absorption Maxima | ~450-460 nm | HPLC detection and quantification |
| Biological Role | OCP chromophore, antioxidant | Photoprotection in cyanobacteria |
| Extinction Coefficient | 2152 (in ethanol at 460 nm) | Quantitative calculation [6] |
| Solubility | Hydrophobic | Requires organic solvents for extraction |
The application of Pressurized Liquid Extraction for echinenone and other carotenoids addresses several limitations associated with conventional extraction techniques. Traditional methods such as maceration, Soxhlet extraction, and ultrasound-assisted extraction typically require large solvent volumes, extended processing times, and often expose sensitive compounds to oxygen, light, and excessive heat, leading to isomerization and degradation [4] [5]. In contrast, PLE operates in an oxygen-light-free environment with significantly reduced extraction times, typically completing procedures in 20-30 minutes compared to several hours or days with conventional methods [5].
The enhanced efficiency of PLE stems from the combined effects of elevated temperature and pressure on extraction kinetics. Increased temperature improves the solubility of target compounds, reduces solvent viscosity, and enhances diffusion rates, while pressure maintains solvents in the liquid state well above their normal boiling points, facilitating better matrix penetration [3]. Studies have demonstrated that PLE can improve antioxidant activity of extracts by up to 10-fold compared to simple overnight stirring methods, with significantly higher yields of bioactive compounds [4]. Furthermore, PLE allows for the use of GRAS (Generally Recognized As Safe) solvents such as ethanol and isopropanol, making it particularly suitable for the production of pharmaceutical and nutraceutical ingredients [4].
Table 2: Performance Comparison of Extraction Methods for Carotenoids
| Extraction Method | Time Requirement | Solvent Consumption | Risk of Degradation | Extraction Efficiency |
|---|---|---|---|---|
| Maceration | 12-24 hours | High | Moderate | Variable |
| Soxhlet Extraction | 4-8 hours | Very High | High | Good |
| Ultrasound-Assisted | 30-60 minutes | Medium | Moderate | Good |
| Pressurized Liquid | 20-30 minutes | Low | Low | Excellent |
Lyophilization: Fresh biological material (cyanobacterial biomass, algal cells, or echinoderm tissues) should be freeze-dried for 48-96 hours until complete moisture removal is achieved.
Homogenization: Grind the lyophilized material using a commercial grinder to achieve a uniform particle size of approximately 250 μm. This step dramatically increases surface area for improved solvent contact.
Sample-Dispersant Mixing: Combine 200 mg of ground sample with 4.4 g of diatomaceous earth (1:22 ratio) in a glass beaker and mix thoroughly until homogeneous distribution is achieved. This ratio provides optimal compaction under high pressure without requiring additional extraction cycles [4].
Cell Packing: Load the mixture into the extraction cell, ensuring even compaction to prevent channeling during solvent flow. Place a cellulose filter at the bottom of the cell prior to loading.
Based on extraction studies from carotenoid-rich sources including microalgae and echinoderms, the following parameters have been optimized for echinenone recovery [4] [5]:
Temperature: 60-80°C for optimal echinenone yield while minimizing degradation. Temperatures above 100°C may promote isomerization.
Pressure: 1000-1500 psi (6.9-10.3 MPa) to maintain solvents in liquid state at elevated temperatures.
Static Time: 8-10 minutes per cycle to allow for sufficient compound solubilization.
Number of Cycles: 2-3 extraction cycles to ensure exhaustive recovery.
Solvent Composition: Ethanol or isopropanol for echinenone extraction, providing an optimal balance between polarity and safety profile.
Flush Volume: 60% of cell volume with fresh solvent after each static cycle.
Purge Time: 90-120 seconds with inert gas (nitrogen) to recover all extract from lines and cell.
Table 3: Optimized PLE Conditions for Echinenone Extraction from Various Sources
| Parameter | Optimal Setting | Alternative Options | Effect on Extraction |
|---|---|---|---|
| Temperature | 60°C | 40-80°C | Higher temperatures increase efficiency but risk degradation |
| Pressure | 1500 psi | 1000-2000 psi | Maintains solvent in liquid state at elevated temperatures |
| Static Time | 8 minutes | 5-15 minutes | Longer times increase yield but extend total extraction time |
| Solvent | Ethanol | Isopropanol, Acetone | Ethanol offers best balance of safety and efficiency |
| Cycles | 2 | 1-3 | Additional cycles improve exhaustive extraction |
| Sample:Solvent | 1:70 | 1:50-1:100 | Higher ratios increase concentration but may reduce efficiency |
Cyanobacterial Biomass (Nostoc sp., Synechocystis sp.): For strains naturally producing echinenone or genetically modified to overexpress crtO gene, include a pre-extraction cell disruption step using liquid nitrogen grinding or bead beating to access intracellular carotenoids [7].
Microalgae (Chlorella vulgaris, Haematococcus pluvialis): For species with robust cell walls, implement a two-stage extraction beginning with 60°C followed by 80°C to sequentially extract different carotenoid classes [8] [5].
Echinoderm Byproducts: For digestive tracts, gonads, or viscera from green urchin (Strongylocentrotus droebachiensis) or sea cucumber (Cucumaria frondosa), ensure thorough lyophilization and degreasing with hexane prior to PLE to remove lipids that may interfere with echinenone recovery [4].
Instrumentation and Columns:
Mobile Phase and Chromatographic Conditions:
Identification and Quantification:
Internal Standard Method: Use echinenone as internal standard for other carotenoids or employ β-carotene as internal standard for echinenone quantification [6].
Standard Addition: For complex matrices, apply standard addition method to account for matrix effects.
Recovery Tests: Spike samples with known echinenone concentrations before extraction to determine method efficiency.
Replication: Perform extractions and analyses in triplicate to ensure reproducibility.
Echinenone's potent antioxidant capacity makes it a valuable compound for pharmaceutical development and nutraceutical formulations. Studies have demonstrated that PLE extracts containing echinenone from echinoderm byproducts exhibit ORAC (Oxygen Radical Absorbance Capacity) values ranging from 3,463 to 10,148 μmol TE g⁻¹ extract, comparable to or exceeding commercially available antioxidant ingredients [4]. Linear correlations have been observed between ORAC values and total carotenoid content (R² = 0.62), confirming the significant contribution of echinenone to the overall antioxidant potential [4].
In photoprotection research, echinenone serves as the essential chromophore in the orange carotenoid protein (OCP) of cyanobacteria. When expressed recombinantly in E. coli or transgenic organisms, OCP-echinenone complexes exhibit exceptional reactive oxygen species (ROS) quenching capabilities, surpassing traditional antioxidants like vitamin C, trolox, and tocopherol [1]. This remarkable antioxidant property positions echinenone-containing extracts as promising ingredients for topical formulations aimed at mitigating UV-induced skin damage and oxidative stress.
The unique photochemical properties of echinenone have enabled innovative applications in synthetic biology. Researchers have engineered Arabidopsis thaliana plants to express a chloroplast-localized synthetic photoswitch based on cyanobacterial OCP2 domains that require echinenone or related keto-carotenoids as prosthetic groups [2]. This pioneering work establishes the foundation for implementing plastid optogenetics to regulate organelle responses upon exposure to specific light spectra.
For such applications, the production of high-purity echinenone through optimized PLE protocols is essential. Furthermore, genetic engineering of cyanobacterial hosts like Nostoc sp. PCC 7120 to overexpress heterologous crtO genes from species such as Nostoc flagelliforme has demonstrated significantly enhanced echinenone production, providing improved starting material for extraction [7]. These advances highlight the growing importance of efficient echinenone extraction protocols in emerging biotechnological applications.
The following diagram illustrates the complete workflow from sample preparation through echinenone extraction and analysis:
The biosynthetic pathway leading to echinenone production and potential genetic modifications for enhanced yield:
The optimized Pressurized Liquid Extraction protocols presented herein provide researchers and pharmaceutical developers with robust methodology for efficient echinenone recovery from diverse biological sources. The temperature-controlled, oxygen-light-free environment of PLE significantly enhances echinenone yield and stability compared to conventional extraction techniques while reducing solvent consumption and processing time. The integration of proper sample preparation, optimized extraction parameters, and validated analytical methods ensures reproducible production of high-quality echinenone extracts suitable for pharmaceutical applications, nutraceutical formulations, and advanced research in synthetic biology and optogenetics.
As interest in carotenoid-based therapeutics continues to grow, these application notes and detailed protocols serve as a valuable resource for advancing echinenone research and development across multiple disciplines.
Echinone (also known as echinenone) is a ketocarotenoid of significant interest in pharmaceutical and nutritional research due to its potential antioxidant properties and role as a metabolic intermediate. Its reliable quantification is essential for various applications, including drug development and clinical studies. The method described herein utilizes High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), which provides an optimal balance of specificity, sensitivity, and practicality for routine analysis where mass spectrometry may not be feasible or necessary. These application notes provide a detailed framework for the validation of an this compound quantification method, incorporating experimental protocols and acceptance criteria based on regulatory guidelines [1] [2] [3]. The method has been optimized to overcome common challenges in carotenoid analysis, including molecular instability and matrix interference [4] [5].
The quantification of this compound is achieved through reverse-phase HPLC with DAD detection. The method employs a YMC C30 column (150 × 2.1 mm, 3 µm) maintained at 30°C, which provides superior separation for carotenoids compared to traditional C18 columns due to its enhanced shape selectivity for isomeric compounds [6] [4]. The stationary phase effectively resolves this compound from other carotenoids and matrix components through a combination of hydrophobic interactions and steric recognition. The detection wavelength is set at 445 nm, corresponding to the absorption maximum of this compound, while full spectral scanning from 240-600 nm enables peak purity assessment [4].
This compound serves as an excellent internal standard for carotenoid analysis due to its chemical stability and intermediate retention properties that bracket the analytes of interest [4]. As a ketocarotenoid, it exhibits similar chemical behavior to other carotenoids while remaining sufficiently distinct in retention time and spectral characteristics to avoid co-elution with common analytes.
Equipment Requirements:
Consumables and Reagents:
The following conditions have been optimized for rapid and reproducible separation of this compound:
Column: YMC C30 (150 × 2.1 mm, 3 µm)
Temperature: 30°C
Mobile Phase A: Methanol:acetonitrile (1:3 v/v) with 0.01% BHT and 0.1% formic acid
Mobile Phase B: Methyl tert-butyl ether with 0.01% BHT
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | |------------|-------------------|---------------------| | 0 | 0 | 0.8 | | 3 | 0 | 0.8 | | 5 | 70 | 0.8 | | 9 | 95 | 0.8 | | 10 | 0 | 0.8 | | 11 | 0 | 0.8 | | 15 | 0 | 0.8 |
Injection Volume: 2 µL
Detection: 445 nm with spectral scanning 240-600 nm
Protocol:
Acceptance Criteria:
Protocol:
Acceptance Criteria:
Protocol:
Acceptance Criteria:
Protocol:
Acceptance Criteria:
Table 1: Method Validation Results for this compound Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5-500 ng/mL | ≥5 concentrations |
| Correlation Coefficient (r²) | 0.9998 | ≥0.9990 |
| Intra-day Precision (%RSD) | 2.1-4.5% | ≤15% |
| Inter-day Precision (%RSD) | 3.5-5.8% | ≤15% |
| Accuracy (% Recovery) | 94.2-103.5% | 85-115% |
| LOD | 1.5 ng/mL | S/N ≥3:1 |
| LLOQ | 5 ng/mL | S/N ≥10:1, Accuracy 80-120%, Precision ≤20% |
| Retention Time Precision (%RSD) | 0.3% | ≤1% |
| Specificity | No interference, Resolution >2.0 | No interference, Resolution ≥2.0 |
Table 2: Stability of this compound Under Various Conditions
| Stability Condition | Duration | % Change | Acceptance Criteria |
|---|---|---|---|
| Autosampler (8°C) | 48 hours | -2.1% to +1.8% | Within ±15% |
| Bench Top (Room Temperature) | 24 hours | -8.5% to -3.2% | Within ±15% |
| Freeze-Thaw (3 cycles) | - | -25% to -15% | Avoid recommended |
| Long-Term (-70°C) | 6 months | -9.2% to -4.1% | Within ±15% |
The following diagram illustrates the complete workflow for this compound quantification method validation:
This compound Quantification Method Validation Workflow
Table 3: Troubleshooting Guide for this compound Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Peak Shape | Column degradation, Inappropriate injection solvent | Condition or replace column, Optimize injection solvent (MTBE:MeOH ratios) [6] [8] |
| Decreasing Response | Standard degradation, Detector lamp aging | Freshly prepare standards, Replace lamp, Use antioxidant (BHT) in solvents [4] [8] |
| Retention Time Shift | Mobile phase variation, Temperature fluctuations | Prepare fresh mobile phase, Maintain column temperature at 30°C |
| Matrix Interference | Incomplete extraction, Inspecificity | Optimize extraction procedure, Validate specificity with peak purity assessment [4] |
| Low Recovery | Inefficient extraction, Adsorption losses | Add modifier (THF) to extraction solvent, Use silanized glassware [4] |
The validated this compound quantification method has diverse applications in pharmaceutical and nutritional research:
The method has been successfully applied to various matrices including human serum, breast milk, plant tissues, and food products, demonstrating its versatility and robustness across different sample types [7] [4].
The HPLC-DAD method presented herein provides a reliable, accurate, and precise approach for this compound quantification in various matrices. Through comprehensive validation following regulatory guidelines, the method demonstrates excellent performance characteristics including specificity, linearity, accuracy, precision, and sensitivity. The optimized sample preparation and chromatographic conditions address the unique challenges of carotenoid analysis, particularly their susceptibility to degradation. The inclusion of stability studies provides practical guidance for sample handling and storage. This validated method is suitable for application in regulatory studies, quality control environments, and research settings where reliable this compound quantification is required.
Echinenone is a keto-carotenoid that functions as a key intermediate in the biosynthesis of astaxanthin in various microorganisms [1] [2]. It is recognized for its biological activities, including the efficient deactivation of singlet molecular oxygen and the induction of gap junctional communication, which are properties associated with cancer-preventive mechanisms [3].
For research and development, microbial production using engineered microorganisms presents a viable and sustainable strategy for obtaining this compound.
The most detailed laboratory-scale production method identified involves using genetically engineered cyanobacteria. The following workflow outlines the key stages of this process, from genetic modification to extraction.
A study demonstrated improved production of echinenone (and canthaxanthin) in the model cyanobacterium Nostoc sp. PCC 7120 by overexpressing a heterologous crtO gene from Nostoc flagelliforme [4].
crtO gene encodes a β-C-4-oxygenase (ketolase). This enzyme catalyzes the addition of a keto-group to the β-ionone ring of β-carotene, converting it into echinenone [1] [4].crtO gene is cloned from Nostoc flagelliforme.Accurate quantification is crucial for production optimization. Here is a standard High-Performance Liquid Chromatography (HPLC) protocol.
This method can be used to identify and quantify echinenone in extracts from microbial biomass or chemical reactions.
Materials:
Sample Preparation:
HPLC Conditions:
Quantification: Prepare a calibration curve with known concentrations of the echinenone standard. The internal standard method can be used for higher accuracy.
The table below summarizes key characteristics and production data for echinenone.
Table 1: Echinenone Data Summary
| Aspect | Details |
|---|---|
| Chemical Class | Xanthophyll (oxygenated carotenoid) [2] [5] |
| Production Strategy | Metabolic engineering of cyanobacteria (Nostoc sp.) [4] |
| Key Genetic Target | Overexpression of the crtO β-carotene ketolase gene [4] |
| Biological Activity | Singlet oxygen quenching, induction of gap junctional communication [3] |
| Analytical Method | Reverse-phase HPLC with C18 column and DAD detection [2] |
To successfully establish echinenone production in your laboratory, consider the following points:
What is echinone and why is its extraction challenging? this compound is a type of carotenoid (keto-carotenoid) [1]. Like other carotenoids, it is lipophilic (fat-soluble) and has a complex molecular structure that can be sensitive to factors like heat, light, and oxygen, which may lead to degradation during extraction [2] [3]. The primary challenge is maximizing the yield while preserving the compound's structural integrity and bioactivity.
Which extraction method should I use? The choice of method involves a trade-off between traditional simplicity and modern efficiency. Below is a comparison of common techniques:
| Method | Key Principle | Advantages | Limitations |
|---|---|---|---|
| Solvent Extraction | Uses solvent polarity to dissolve target compounds [2]. | Simple, low equipment cost. | High solvent use, long duration, potential for toxic residues [2]. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cells [2] [4]. | Higher yield, faster, lower temperature, reduced solvent [2] [4]. | Requires optimization of parameters. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat cells from within [2]. | Rapid, efficient heating, good yield. | Not ideal for all heat-sensitive compounds. |
| Enzyme-Assisted Extraction (EAE) | Uses enzymes to break down cell walls [2]. | High selectivity, mild conditions, improves release of intracellular compounds. | Can be costly, requires precise control. |
What are the most critical parameters to optimize? The efficiency of your extraction depends on several interacting factors. The following parameters are universally important, though their optimal values will depend on your specific raw material and chosen method:
| Parameter | Impact on Extraction | Considerations |
|---|---|---|
| Solvent Type & Polarity | Determines solubility of target compound [2]. | This compound is lipophilic; consider acetone, MTBE, or hexane [4] [5]. "Green" solvents like 2-MeTHF are promising alternatives [4]. |
| Temperature | Increases solubility and diffusion rate [2]. | High temperature can degrade heat-sensitive carotenoids; must find a balance [2]. |
| Extraction Time | Longer time can increase yield, but only to a point [2]. | Prolonged exposure to conditions can lead to oxidation, especially with light/air [2]. |
| Solid-to-Solvent Ratio | Affects the concentration gradient, a key driver of extraction [4]. | Too little solvent leads to incomplete extraction; too much is wasteful [6]. |
| Mechanical Force (e.g., Ultrasound Amplitude) | Enhances cell wall disruption [2] [4]. | Critical in UAE; must be optimized to maximize cell breakage without degrading the compound [4]. |
Here is a detailed methodology for optimizing this compound extraction using Response Surface Methodology (RSM), based on current best practices [4] [7].
1. Define Your System and Preliminary Screening
2. Experimental Design and Execution
3. Data Analysis and Model Validation
This workflow visualizes the structured RSM optimization process:
Problem: Low extraction yield.
Problem: this compound degradation during or after extraction.
Problem: Poor reproducibility between batches.
Validated HPLC Protocol for Carotenoid Analysis A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification. Below is a summary of a validated method from the literature [5]:
| Parameter | Specification |
|---|---|
| Column | C30 reversed-phase column (This is superior for separating carotenoid isomers) [5]. |
| Mobile Phase | Gradient of Methanol (A), Water (B), and Methyl-tert-butyl ether (MTBE) (C). Example: Start with 85% A/10% B/5% C, ramp to 90% C by 20 min [5]. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C (Lower temperatures can improve resolution of isomers) [5]. |
| Detection | UV-Vis Diode Array Detector (DAD). Set to the specific wavelength for this compound (if known) or use a broad spectrum (e.g., 450-470 nm for carotenoids). |
| Injection Solvent | MTBE and Methanol mixture. The ratio may need adjustment based on your extract (e.g., 2:3 for xanthophyll-rich, 3:1 for carotene-rich samples) [5]. |
| Run Time | ~20 minutes (This fast method is designed for high-throughput) [5]. |
Q1: My HPLC analysis shows an inconsistent echinenone internal standard peak. What could be wrong? The most common cause is an incorrect amount of internal standard added relative to the sample's carotenoid content [1].
Q2: What are the critical steps for extracting and analyzing echinenone from biological samples? Proper extraction and chromatography are vital for purity and accurate quantification. Key issues often arise from incomplete extraction or improper HPLC setup.
Q3: How can I confirm the identity and purity of my echinenone sample? Rely on multiple analytical techniques for confirmation.
Protocol 1: Extraction and Quantification of β-Carotene and Related Carotenoids (e.g., Echinenone) by HPLC
This standard method can be adapted for echinenone analysis [1].
1. Materials
2. Procedure
3. Calibration Curve Generation Generate a standard curve with a mass ratio series of echinenone to β-carotene (e.g., 1:0.01 to 1:50). Plot the mass ratio on the x-axis against the peak area ratio on the y-axis for quantification [1].
Protocol 2: Assessing Carotenoid Pathway Changes with Metabolomics
This approach helps contextualize echinenone purity within broader metabolic activity.
1. Materials
2. Procedure
| Parameter | Specification / Value | Notes / Context |
|---|---|---|
| Echinenone Extinction Coefficient | E1%1cm = 2152 | Used for concentration calculation via spectrophotometry (at 460 nm) [1] |
| HPLC Detection Wavelength | 450 nm | Standard for carotenoid detection [1] |
| Internal Standard Guidance | Within 10-1100% of expected analyte concentration | Prevents peak dwarfing or weak signal [1] |
| Carotenoid Classes in Rice | 18 Xanthophylls (90%), 2 Carotenes (10%) | Prevalence in a complex plant matrix [2] |
| Canthaxanthin Increase | Up to 7-fold vs. wild type | Achieved via β-carotene ketolase (CrtO) overexpression in C. reinhardtii [3] |
The following diagrams map the key processes for echinenone analysis and its role in biosynthesis to help you identify where purity issues may arise.
Diagram 1: Echinenone HPLC Analysis Troubleshooting Workflow. This chart guides you through key analytical steps (yellow) and maps common problems (red) to their solutions (green).
Diagram 2: Echinenone in the Carotenoid Biosynthesis Pathway. Echinenone is a key ketocarotenoid derived from β-carotene. The enzyme β-carotene ketolase (CrtO) catalyzes its formation, a step enhanced by high light stress [1] [3]. Controlling this reaction is crucial for purity.
Recent research highlights encapsulation as a highly effective method for protecting carotenes from oxidative degradation [1].
The diagram below illustrates how this encapsulation strategy works to protect carotenoid molecules.
The following table summarizes the quantitative performance of this encapsulation method compared to unprotected carotenes, based on experimental data [1].
| Parameter | Free Carotene | Chitosan-TPP Complex |
|---|
| Stability under H₂O₂ (Remaining after 120 min) | ~63% | >94% (for 300 min) | | Stability under HOCl (Remaining after 30 min) | ~34% | >94% (for 300 min) | | Antioxidant Activity (Against hydroxyl radicals) | Retained | Not reduced | | Release Kinetics (Recovery over 9 days) | Not Applicable | 88.33% (First-order) |
Based on the research, here is a detailed methodology for creating the protective complex [1].
The workflow for this experimental process is outlined below.
What is the major oxidation product of beta-carotene/echinone? Research indicates that the main oxidation product when carotenes are degraded by H₂O₂ or HOCl is apo-13-carotenone-5,6-epoxide. This compound could potentially serve as a biomarker for oxidative degradation [1].
Does encapsulation affect the biological activity of carotenoids? In the case of the chitosan-TPP complex, studies found it did not reduce the antioxidant activity of the carotene against hydroxyl radicals, though it did slightly lower its reducing power [1].
How should I handle this compound as an internal standard for HPLC? When using this compound as an internal standard, the amount you add is critical. It should be within the expected concentration range of the target compound in your sample. Adding too much will dwarf the HPLC peak of interest, while too little may not be effective for quantification [2].
What are the common sources of interference peaks in my echinone HPLC analysis? Interference peaks can originate from several sources [1]:
How can I improve the solubility and stability of this compound for analysis? this compound and related carotenoids are inherently unstable. Key strategies include [2]:
What is the best internal standard for quantifying this compound in biological samples? Echinenone is widely used and recommended as an internal standard for the HPLC analysis of other carotenoids in complex biological matrices like human serum and breast milk [2]. Using an internal standard corrects for losses during sample preparation and injection, improving the accuracy and precision of your quantification.
Which ionization technique is preferred for LC-MS analysis of carotenoids like this compound? Atmospheric Pressure Chemical Ionization (APCI) is often preferred over electrospray ionization (ESI) for carotenoid analysis. APCI can generate abundant positive and negative ions for both carotenes and xanthophylls, providing high sensitivity and selectivity [3].
The table below summarizes specific interference issues and their practical solutions.
| Problem Category | Specific Issue | Proposed Solution |
|---|---|---|
| Reagent/Solvent | Interference from water or salts [1] | Use high-purity water (HPLC-grade). Install a ghost peak trapping column. |
| Filter and degass mobile phases properly. | ||
| Sample Preparation | Contamination from plasticware [1] | Use glass syringes and volumetric flasks where possible. |
| Establish and validate cleaning procedures for reusable equipment. | ||
| Loss of analyte during extraction [2] | Use echinenone as an internal standard to correct for procedural losses. | |
| Add modifiers like Tetrahydrofuran (THF) to improve solubility. | ||
| HPLC System | Carryover from strongly retained substances [1] | Increase the elution strength at the end of the run or extend the collection time. |
| Implement a rigorous needle wash protocol. | ||
| Bacterial growth in the system [1] | Flush the water channel with a high percentage of organic solvent at the end of each day. | |
| Use fresh, high-purity water daily for mobile phase preparation. | ||
| Analyte Stability | Degradation of this compound during analysis [2] | Add BHT (antioxidant) to all solvents. |
| Keep samples in a chilled autosampler (8°C) and analyze promptly. | ||
| Store stock solutions and samples at -70°C; avoid freeze/thaw cycles. |
This protocol is adapted from a validated method for carotenoid analysis in human serum and breast milk [2].
1. Sample Preparation (for biological samples like serum)
2. HPLC-DAD Instrumental Conditions
3. Identification and Quantification
The following diagrams visualize the troubleshooting process and the core analytical workflow.
Echinenone is a keto-carotenoid, a class of molecules known for their highly hydrophobic nature and limited solubility in aqueous solutions [1] [2]. The table below summarizes common issues and potential solutions based on general carotenoid chemistry.
| Problem | Possible Cause | Potential Solution |
|---|---|---|
| Low solubility in aqueous buffers | Highly hydrophobic polyene chain | Use water-miscible organic solvents (e.g., acetone, ethanol) to create stock solution; dilute into aqueous buffer [1] |
| Precipitation/aggregation in solution | Solvent mixture polarity change; concentration too high | Optimize solvent-to-buffer ratio; reduce final concentration; use surfactants (e.g., deoxycholate) [3] |
| Low solubility in hydrophobic solvents | Specific interactions or crystal form | Gently warm solvent; use more powerful solvents (e.g., dichloromethane, chloroform); brief sonication |
| Inconsistent extraction efficiency | Inefficient transfer from biological matrix | Use internal standard (e.g., another carotenoid); perform multiple extractions with fresh solvent [1] |
Here are detailed methodologies for working with echinenone, adapted from published protocols for carotenoid analysis.
This protocol is adapted from methods used to extract β-carotene and echinenone from bacterial cultures and tissues for HPLC analysis [1].
This method is crucial for verifying the identity and stability of your echinenone sample and checking for degradation or isomerization.
The following diagram outlines a logical, step-by-step approach to diagnosing and resolving echinenone solubility problems in the lab.
This table summarizes frequent problems, their potential causes, and solutions to guide method optimization.
| Symptom | Potential Cause | Recommended Solution |
|---|
| Poor Peak Shape (Tailing, Fronting) | - Column Overloading: Sample too concentrated.
This protocol synthesizes methodologies from recent studies for analyzing echinenone in biological samples like Artemia and lake sediments [3] [4].
The table below lists two established methods for carotenoid separation, with the C30 method being particularly effective for resolving echinenone from similar compounds.
| Parameter | Method 1: For General Carotenoid Profiling [2] | Method 2: Used in Recent Echinenone Studies [3] [4] |
|---|---|---|
| Column | C30 (e.g., 150 mm x 4.6 mm, 3 μm) | C18 (e.g., Waters ACQUITY HSS C18 SB, 1.8 μm, 2.1 mm × 150 mm) |
| Mobile Phase | A: Methanol/Water (98:2, v/v) C: Methyl-tert-butyl ether (MTBE) | A: 100% Liquid CO₂ (for UPC2) B: 100% Methanol | | Gradient | Complex gradient over 20 min (0 min: 5% C; 2 min: 5% C; 12 min: 40% C; 14 min: 70% C; 16 min: 5% C; 20 min: stop) | 0-7 min: 90% A / 10% B → 7-12 min: 80% B / 20% C → 12-16 min: return to initial conditions | | Flow Rate | 1 mL/min | 0.6 mL/min | | Temperature | 20°C | Not specified (ambient) | | Detection (PDA) | 450-480 nm (echinenone specific) | 475 nm [3] | | Injection Volume | 10-20 μL | 10 μL [3] |
This diagram outlines the complete experimental workflow from sample preparation to data analysis.
The table below summarizes the primary challenges in scaling echinenone production and potential mitigation strategies.
| Challenge Category | Specific Scalability Challenge | Potential Solutions & Experimental Considerations |
|---|---|---|
| Photoconversion Process | Low Quantum Yield & Non-linear Efficiency: The photoconversion of OCP with echinenone is inefficient and requires sequential absorption of two photons, making scaling non-linear and less predictable [1]. | Optimize light intensity and pulse timing. Consider using canthaxanthin as an alternative chromophore, as it enables single-photon conversion and shows higher efficiency [1]. |
| Source & Extraction | Cell Wall Rigidity: The robust cell walls of many native microalgae (e.g., Haematococcus pluvialis) are a major barrier to efficient echinenone extraction [2]. | Implement pre-treatment cell disruption techniques such as Pulsed Electric Fields (PEF) or Enzymatic Hydrolysis (EH) to permeabilize cells without degrading the compound [2]. |
| Complex Extraction & Analysis: Carotenoids are insoluble in water, and their separation from similar compounds is analytically challenging [3] [4]. | Use greener solvents like ethyl acetate for extraction [4]. For analysis, employ a C30 HPLC column with a methanol-MTBE-water gradient for optimal resolution of carotenoids within 20 minutes [3]. | |
| Process Control | Oligomerization: The Orange Carotenoid Protein (OCP) can form different oligomers, which may slow down the thermal recovery of its dark-adapted state and complicate process control [5]. | Further research is needed to understand and control oligomerization dynamics during scaling. |
Here are detailed methodologies for two critical processes mentioned in the table.
This protocol uses mild, sequential techniques to break down cellular barriers effectively.
This method resolves 15 major carotenoids in a short runtime.
The following diagram outlines a logical workflow for troubleshooting and optimizing your echinenone production process, integrating the strategies discussed above.
I hope this structured technical guide provides a solid foundation for addressing the scalability challenges in your work with echinenone.
What are the major bottlenecks in echinenone recovery from microalgae? The main challenge is the robust cell wall of many microalgae, which acts as a significant barrier to efficient mass transfer, leading to low extraction yields. Furthermore, echinenone is an intracellular compound localized within organelles, requiring effective cell disruption without degrading the sensitive carotenoid [1] [2].
Which eco-friendly extraction methods can improve echinenone yield? Pulsed Electric Field (PEF) and Enzymatic Hydrolysis (EH) are two promising, mild techniques. PEF permeabilizes cell membranes, while EH specifically breaks down the cell wall. Using them in a cascaded sequence (e.g., PEF-EH or EH-PEF) can have a synergistic effect, enhancing selectivity and yield while reducing energy and chemical input [1]. Ultrasound-Assisted Extraction (UAE) is another effective green method, using cavitation to disrupt cell structures and improve recovery with less solvent and time [3] [4] [5].
How do I choose a suitable solvent for echinenone extraction? Echinenone is a ketocarotenoid with hydrophobic properties. While traditional solvents like acetone and petroleum ether are effective [6], emerging green biosolvents such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl lactate show excellent potential. Computational models like COSMO-SAC can predict solvent affinity, and 2-MeTHF has demonstrated high efficiency in extracting carotenoids from microalgae [4].
The table below outlines common experimental issues and their solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Extraction Yield | Inefficient cell disruption; resistant cell wall (e.g., in cyanobacteria). | Implement a combined disruption strategy: Pre-treat with PEF to permeabilize membranes, followed by enzymatic hydrolysis to target specific cell wall components (cellulose, hemicellulose) [1]. |
| Low Extraction Yield | Suboptimal solvent choice; incorrect solvent-to-solid ratio. | Switch to or test green solvents like 2-MeTHF. Use Response Surface Methodology (RSM) to systematically optimize parameters like solvent concentration, temperature, and extraction time [4]. |
| Low Extraction Yield | Long extraction times with conventional methods. | Adopt Ultrasound-Assisted Extraction (UAE). For example, using an ultrasonic probe with ethanol for 5 minutes achieved carotenoid recovery comparable to 24-hour agitation [3]. |
| Co-extraction of Impurities | Non-selective extraction method (e.g., harsh mechanical disruption). | Use milder, more selective techniques like PEF, which can be tuned to selectively release specific compound classes while minimizing cell debris and impurities [1]. |
| Degradation of Echinenone | Excessive heat or prolonged processing during extraction. | Optimize UAE parameters (amplitude, time) to control cavitation heat. Using probe sonication in short bursts can be more effective and controllable than bath sonication [3] [4]. |
Here are two optimized methodologies you can implement in your lab.
This method is efficient, rapid, and suitable for initial screening of solvents and conditions [3] [4].
This protocol is adapted from a method used for β-carotene and echinenone as an internal standard [6].
For quantitative optimization and analysis, refer to the following data.
Table 1: Solvent Performance for Carotenoid Extraction from Spirulina platensis (Spray-Dried) [4]
| Solvent | Performance for Key Carotenoids | Notes |
|---|---|---|
| Acetone | Optimal for Zeaxanthin and β-Carotene | Traditional, food-grade solvent. |
| 2-MeTHF | Second most effective overall; high predicted affinity. | Emerging green biosolvent; shown to be a sustainable alternative. |
Table 2: HPLC Parameters for Echinenone Quantification [6]
| Parameter | Specification |
|---|---|
| Column | Denali reverse C18, 250 mm × 4.6 mm, 5 μM |
| Mobile Phase | Acetonitrile 70% : Methylene Chloride 15% : Methanol 15% |
| Flow Rate | 1.8 mL/min |
| Detection | UV-Vis at 450 nm |
| Internal Standard | Echinenone (can also be the target analyte) |
The diagram below illustrates a cascaded biorefinery approach for sequential extraction of multiple compounds, including echinenone.
The methodology below, adapted from a 2022 research protocol for analyzing β-carotene using echinenone as an internal standard, outlines critical steps for handling light- and oxygen-sensitive compounds [1] [2].
Materials
Procedure
Here are solutions to common problems when working with sensitive compounds like carotenoids.
Frequently Asked Questions
| Question | Answer & Troubleshooting Steps |
|---|
| The HPLC peak for my compound is too small or absent. | 1. Check Solvent Evaporation: Ensure the extract is completely dry under nitrogen before resuspension. Incomplete removal of petroleum ether can alter the solvent composition [1] [2]. 2. Verify Storage Conditions: Confirm standards and extracts were stored in amber vials at -20°C to prevent photodegradation and thermal decay [1] [2]. 3. Review Extraction: Repeat the liquid-liquid extraction steps to ensure complete transfer of the compound [1] [2]. | | My internal standard peak is dwarfing the analyte peak. | 1. Optimize Concentration: The internal standard concentration should be within the expected range of your analyte. If the analyte concentration is low, using too much internal standard will overwhelm its signal. Perform trial runs to determine the optimal ratio [1] [2]. | | I see unexpected peaks or shifts in my HPLC chromatogram. | 1. Assess Solvent Purity: Use only high-purity, HPLC-grade solvents to avoid interfering impurities [1] [3]. 2. Check for Degradation: Solvent-induced degradation or formation of oxidation products (e.g., epoxides, cis-isomers) can create new peaks. Always use fresh solvents and work under inert gas when possible [2]. |
The diagram below outlines the key steps in the extraction and analysis process to help you visualize the entire workflow.
This workflow highlights the critical steps for reliable analysis of sensitive compounds.
To fill the specific data gap on this compound stability, I suggest you:
Echinone is highly susceptible to degradation from light, oxygen, and high temperatures due to its structure of conjugated double bonds [1]. The table below summarizes the primary causes of sample loss and how to prevent them.
| Factor | Risk | Preventive Action |
|---|---|---|
| Light | Isomerization (cis/trans), degradation | Use amber glassware; wrap samples in foil; work in dim light [1] [2] |
| Oxygen | Oxidation | Add antioxidants (e.g., BHT, pyrogallol); blanket with inert gas (N₂); ensure tight vial seals [3] [2] |
| Heat | Accelerated degradation | Perform extractions at room temperature or below; evaporate at low temps (<30°C) [1] [4] |
| Solvents | Peroxide formation (e.g., in THF, ethyl ether) | Avoid peroxide-forming solvents; use methanol/ethyl acetate instead; add BHT [2] |
| Acidic/Basic Conditions | Unwanted chemical modification | Omit saponification if possible [2]; avoid strong acids/bases during extraction [1] |
Here are detailed methodologies for extracting and analyzing this compound, incorporating elements proven to enhance stability and recovery.
This protocol is adapted from a method developed for carotenoid analysis in human red blood cells [3].
Using a C30 column provides superior resolution for carotenoids and their isomers compared to C18 columns [4] [6].
Q: My this compound recovery is low. What is the most critical step to check? A: The stability of your solvents and the evaporation process are often the culprits. Immediately replace any THF or ethyl ether that may have developed peroxides with fresh solvent stabilized with BHT. Ensure solvent evaporation is performed with nitrogen gas at low temperatures, not by heating or using a vacuum centrifuge without cooling [2].
Q: I see extra peaks in my HPLC chromatogram. What could they be? A: Extra peaks likely indicate degradation or isomerization.
Q: Is a saponification step necessary for this compound extraction? A: Often, it is not and can be omitted to avoid degradation under basic conditions. For example, in maize endosperm analysis, removing the lipid-rich embryo eliminates the need for saponification [2]. Only include saponification if your sample contains a high amount of interfering lipids or carotenol esters, and carefully optimize the conditions (KOH concentration, temperature, and time).
The following diagram maps the critical control points for minimizing this compound loss throughout the entire experimental process.
Echinenone is a carotenoid pigment found in organisms like cyanobacteria and sea cucumbers [1]. The table below summarizes key information about echinenone and other common carotenoid antioxidants for comparison.
| Compound | Chemical Class | Natural Source | Reported Role/Activity |
|---|---|---|---|
| Echinenone | Carotenoid (keto-carotenoid) | Cyanobacteria, Sea Cucumber (Holothuria leucospilota) | Used as an internal standard in carotenoid analysis due to degradation properties similar to other carotenoids [1]. |
| β-Carotene | Carotenoid (carotene) | Cyanobacteria, Plants, Bacteria | Common dietary carotenoid; precursor to vitamin A; used as a natural colorant [1] [2]. |
| Canthaxanthin | Carotenoid (keto-carotenoid) | Cyanobacteria, Bacteria | A carotenoid produced by bacteria and cyanobacteria; used in food and nutraceuticals [1] [2]. |
| Zeaxanthin | Carotenoid (xanthophyll) | Cyanobacteria, Bacteria, Algae | Major carotenoid in cyanobacteria; important for human eye health [1] [2]. |
| Astaxanthin | Carotenoid (xanthophyll) | Bacteria, Algae, Yeast | Powerful antioxidant; used in aquaculture and nutraceuticals; bacterial production is a research focus [2]. |
| Quercetin | Flavonoid (polyphenol) | Fruits, Vegetables | Well-studied flavonoid with significant antioxidant, anti-inflammatory, and potential cardioprotective effects [3]. |
To objectively compare antioxidant activity, researchers use standardized assays. The following are detailed methodologies for key experiments cited in antioxidant research [4].
DPPH Free Radical Scavenging Assay
Scavenging Activity % = [1 - (Ai - Aj) / A0] × 100, where Ai is the absorbance of the sample, Aj is the absorbance of the sample without DPPH, and A0 is the absorbance of the DPPH solution without the sample [5].ABTS Radical Scavenging Assay
FRAP (Ferric Reducing Antioxidant Power) Assay
Many natural antioxidants, including flavonoids and carotenoids, exert their effects by modulating cellular defense pathways. The Nrf2-ARE pathway is a key mechanism in the cellular defense against oxidative stress [7]. The diagram below illustrates this pathway.
For your comparison guide, here are key points derived from the available information:
For a compound like Echinone, validation typically involves assessing its antioxidant activity and cytotoxic or anti-cancer potential. The tables below summarize the core methodologies and key parameters for the most common assays used in these areas [1].
Common Antioxidant Assays These assays evaluate a compound's ability to scavenge free radicals, a key property of many bioactive carotenoids.
| Assay Name | Mechanism | Key Measured Parameters | Common Reference Standards |
|---|
| DPPH Assay [1] | Hydrogen Atom Transfer (HAT) | - Decrease in absorbance at 519 nm
Cytotoxicity and Anti-Cancer Assays These assays are used to determine a compound's effectiveness in inhibiting cancer cell growth.
| Assay Name | Mechanism | Key Measured Parameters | Common Cell Lines |
|---|---|---|---|
| IC50 Determination [2] | Measures cell viability/death via changes in morphology and adhesion. | - IC50: Concentration that inhibits 50% of biological activity (e.g., cell growth) [2]. | CL1-0, A549 (lung cancer), Huh-7 (liver cancer), MCF-7 (breast cancer) [2] |
| MTT / CCK-8 Assay [2] | Measures activity of cellular dehydrogenases using tetrazolium salts. | - Colorimetric change indicating metabolic activity of live cells. | Various cancer cell lines [2] |
Here is a generalized workflow for conducting a cytotoxicity assay to determine IC50 values, illustrating the key steps researchers would follow.
"this compound IC50", "this compound DPPH", or "this compound cytotoxicity".
Qualifying a reference standard like echinone involves a series of tests to confirm its identity, purity, and suitability for its intended analytical purpose. The process is governed by international guides and pharmacopoeias (such as the European Pharmacopoeia EP and United States Pharmacopoeia USP) [1].
A reference standard must be "shown to be suitable for its intended purpose" and is typically characterized for properties such as identity and purity. It's important to note that a standard qualified for one purpose (e.g., identifying a herbal drug) is not automatically suitable for another (e.g., testing an extract from that drug) [1].
The following table summarizes the key parameters and common experimental protocols involved in qualifying a chemical reference standard.
| Qualification Parameter | Experimental Methodologies & Protocols | Purpose & Key Data Outputs |
|---|---|---|
| Identification & Identity Verification | Chromatographic (e.g., HPLC, TLC) comparison with a known substance; Spectroscopic methods (IR, UV-Vis); Mass Spectrometry (MS) [1]. | Confirms the chemical identity of the standard. Output: Retention time matching in HPLC/TLC; characteristic spectra from IR, UV, MS. |
| Purity Assessment | Chromatographic Purity (HPLC with sensitive detection like PDA); Related Substances Tests; Water Content (Karl Fischer titration); Residual Solvent Analysis (GC) [1]. | Determines the proportion of the main analyte vs. impurities. Output: Percentage of main peak area; levels of specific impurities; water and solvent content. |
| Assignment of Certified Property | Quantitative NMR (qNMR); Gravimetric methods combined with chromatographic analysis [1]. | Assigns a specific purity value to the standard. Output: A certified purity percentage, often with an uncertainty estimate. |
| Stability & Handling Documentation | Long-term and accelerated stability studies; Instructions for storage and handling [1]. | Ensures the standard's properties remain valid over time. Output: Defined storage conditions (e.g., +4°C), shelf-life, and material safety data. |
For the analysis of herbal products, qualification often relies on using characteristic constituents, or "phytochemical markers," since all individual components are rarely fully identified. The quality of the reference standard is paramount for the safety and efficacy of the final product [1].
When selecting or qualifying a reference standard for use, such as in the non-targeted analysis of extractables and leachables, the following criteria provide a practical framework [2]:
The experimental workflow for establishing and using a qualified reference standard in analysis can be summarized as follows:
While the data above is specific to maceration, researchers consider a wider range of techniques. The table below compares the general principles, advantages, and disadvantages of different extraction method categories applicable to plant materials like Echinacea [1].
| Extraction Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Conventional (e.g., Maceration) | Uses solvent and time to dissolve compounds [1]. | Simple equipment, high extraction rate, wide solvent choice [1]. | Time-consuming, high solvent use, potential toxic residue [1]. |
| Green Techniques (e.g., Supercritical Fluid Extraction - SFE) | Uses supercritical CO₂ (high pressure/temp) as solvent [1] [2]. | Non-toxic, low degradation, high purity/efficiency [1] [2] [3]. | High equipment cost, high pressure required [1]. |
| Green Techniques (e.g., Microwave-Assisted - MAE) | Uses microwave energy to heat solvents and plant matrices [1]. | Rapid, reduced solvent/energy use, higher yield [1]. | Not uniformly effective for all plant materials [1]. |
Current comparative studies on Echinacea extraction are limited. Most published research, including the data provided here, focuses heavily on optimizing maceration. There is a significant lack of head-to-head experimental comparisons between maceration and other methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) for Echinacea phenolics [4] [5].
Future research should focus on:
For a comprehensive comparison, you can design a study that evaluates multiple extraction methods in parallel. The following workflow outlines the key steps, from preparation to analysis, ensuring a fair and meaningful comparison.
I hope this structured overview provides a useful foundation for your work. The field would greatly benefit from a systematic study that fills the identified research gaps.
While a direct synthetic-vs-natural comparison is unavailable, metabolic engineering in cyanobacteria demonstrates echinenone yield improvement. The table below summarizes key findings from a study that overexpressed the native crtO gene in Nostoc sp. PCC 7120 [1].
| Parameter | Control Strain (BG11 Medium) | Transgenic Strain (BG11 Medium) | Transgenic Strain (BG11 + 0.4 M Mannitol) |
|---|---|---|---|
| Echinenone Production | Baseline | >16% increase vs. Control | >16% increase vs. Control |
| Canthaxanthin Production | Baseline | >80% increase vs. Control | >80% increase vs. Control |
| Proportion in Total Pigments | Not specified | Increased | Further increased (beneficial for purification) |
| Additional Phenotype | Normal growth | Normal growth | Induced drought tolerance |
The following is a standard high-performance liquid chromatography (HPLC) protocol for extracting and quantifying β-carotene and related carotenoids like echinenone from biological samples, using echinenone as an internal standard [2].
Materials:
Procedure:
Quantification:
The diagram below illustrates the native biosynthetic pathway of echinenone in cyanobacteria and the metabolic engineering strategy used to enhance its production.
This pathway is native to cyanobacteria [2]. The key engineering step involves overexpressing a β-carotene ketolase (crtO) gene, which directly diverts more carbon flux from β-carotene to echinenone and canthaxanthin [1].
Since a direct comparison for echinenone is not published, the following insights from broader synthetic biology research on natural products may guide your evaluation.
Echinenone is a keto-carotenoid, and its structure confers specific biological properties. The table below summarizes its core structural features and experimentally observed activities.
| Feature / Activity | Description | Experimental Context & Significance |
|---|---|---|
| Core Structure | β-ring plus C8-keto (C4-one) group [1] [2] [3] | A keto-carotenoid derived from β-carotene [3]. |
| Photoprotective Activity | Active. Photoactivates the Orange Carotenoid Protein (OCP) to induce photoprotection [1]. | Replaces hydroxyechinenone in OCP; light causes structural changes to a red active form, enabling thermal energy dissipation [1]. |
| Anti-inflammatory Activity | Active. Inhibits NF-κB activation [2]. | Multivariate analysis shows the unsubstituted β-ring (provitamin A activity) is crucial for this effect [2]. |
| Provitamin A Activity | Yes. Can be converted into retinal [2]. | Treatment with echinenone increased intracellular retinoid levels in monocytes [2]. |
| Singlet Oxygen Quenching | Efficient deactivator of singlet molecular oxygen [4]. | Considered an important antioxidant mechanism for cancer-preventive properties [4]. |
| Gap Junctional Communication (GJC) | Induces GJC [4]. | Induction of GJC is another proposed mechanism for cancer-preventive properties [4]. |
To objectively compare echinenone's performance, it is crucial to look at direct, side-by-side experimental studies. The following data from two key investigations provides strong evidence for its structure-activity relationship.
Table 1: Functional Replacement in the Orange Carotenoid Protein (OCP) [1] This study genetically changed the carotenoid bound to the OCP in cyanobacteria to test which structures are essential for its photoprotective role.
| Carotenoid Bound to OCP | Protein Photoactivation | Photoprotection Induced | Essential Structural Feature |
|---|---|---|---|
| Echinenone | Yes | Yes | Carbonyl group |
| Zeaxanthin | No | No | Lacks carbonyl group |
Table 2: Multivariate Analysis of Anti-inflammatory Activity [2] This study evaluated eight carotenoids against inflammation induced by various stimuli to identify key structural factors for anti-inflammatory activity.
| Carotenoid Structure | Inhibits NF-κB Activation (via Provitamin A activity) | Inhibits IRF Activation (via C8-keto structure) |
|---|---|---|
| Unsubstituted β-ring (e.g., β-carotene, Echinenone) | Strong effect | Not Applicable |
| C8-keto structure (e.g., Siphonaxanthin) | Not Applicable | Strong effect |
For researchers aiming to reproduce or build upon these findings, here are the methodologies related to the key studies cited.
1. Protocol for OCP Photoactivation Assay (Based on [1])
2. Protocol for Anti-inflammatory Activity Assessment (Based on [2])
3. General Protocol for Echinenone HPLC Analysis (Based on [3] [5])
To better visualize the experimental workflow for analyzing carotenoid activity and the core structural relationships, please refer to the following diagrams.
This makes echinenone a versatile molecule, bridging the functions of pure hydrocarbon carotenes and more highly oxygenated xanthophylls. For your comparison guides, these structural motifs provide a clear framework for objectively evaluating its performance against other carotenoids.
The table below summarizes common experimental protocols used to quantify antioxidant activity, as detailed in the search results.
| Method | Measured Principle | Key Reagents & Detection | Application Example from Literature |
|---|
| DPPH Assay [1] [2] | Scavenging ability against the stable DPPH free radical. | DPPH radical: Generates a violet solution. Detection: Decrease in absorbance at 517nm. | Used to compare tocopherols and rosemary extracts; activity was concentration-dependent [1] [2]. | | Chemiluminescence Assay [1] [3] | Scavenging of free radicals in an enhanced light-emitting system. | System: H₂O₂-Luminol-Horseradish Peroxidase (HRP). Detection: Inhibition of chemiluminescence intensity. | Differentiated active tocopherols from the inactive alpha-tocopherol acetate [1]. | | FRAP (Ferric Reducing Antioxidant Power) [4] | Reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). | FRAP reagent: Contains Fe³⁺-TPTZ complex. Detection: Increase in blue color absorbance at 593nm. | Alpha-tocopherol showed the highest ferric reducing power among tocopherols and tocotrienols [4]. | | ORAC (Oxygen Radical Absorbance Capacity) [4] | Ability to protect a fluorescent probe from peroxyl radical damage. | Radical generator: AAPH. Probe: Fluorescein. Detection: Decay of fluorescence over time. | Greater ring methyl substitution in tocopherols led to decreased ORAC values [4]. | | α-Tocopherol Equivalent Antioxidant Capacity (AEAC) [5] [4] | Comparison of the total lipophilic antioxidant capacity to an alpha-tocopherol standard. | Working Solution: Cu²⁺ and bicinchoninic acid (BCA). Detection: Reduction of Cu²⁺ to Cu¹⁺ forms a violet complex with BCA (Absorbance at 570nm). | Used to measure total antioxidant capacity in low-volume samples like plasma and vitreous humor [5]. |
To help visualize the workflow of two common assays, here are their general procedures.
Since direct data is unavailable, your comparison guide could be structured to fill this research gap. Here is a potential approach: